2-(Carbamoylamino)-2-methylpropanoic acid

Description

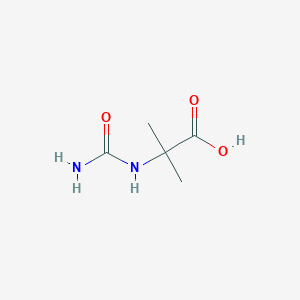

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-5(2,3(8)9)7-4(6)10/h1-2H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXWPTBQTITILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400017 | |

| Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38605-63-9 | |

| Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbamyl-α-amino-isobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereocontrolled Synthesis of 2-(Carbamoylamino)-2-methylpropanoic acid

Achieving stereocontrol in the synthesis of α,α-disubstituted amino acids is a significant area of research. nih.gov This section explores various approaches to control the stereochemistry of this compound.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis of α,α-disubstituted amino acids can be approached through several strategies, including the use of chiral auxiliaries. A common method involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the alkylation step. For the synthesis of a 2,2-disubstituted propanoic acid derivative, this would involve the sequential introduction of two methyl groups or the alkylation of an alanine-derived Schiff base. nih.gov

Another approach is the diastereoselective Strecker synthesis, which has been successfully employed for the synthesis of α-monosubstituted α-amino acids and can be adapted for α,α-disubstituted analogs. This method involves the reaction of a ketone (in this case, acetone) with a cyanide source and a chiral amine. The chiral amine induces diastereoselectivity in the formation of the intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary would yield the enantiomerically enriched 2-amino-2-methylpropanoic acid, which can then be converted to the target ureido compound.

Catalytic Systems for Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. Various catalytic systems have been developed for the enantioselective synthesis of α,α-disubstituted amino acids. researchgate.net These include transition metal complexes with chiral ligands and organocatalysts. For instance, chiral phase-transfer catalysts can be used in the asymmetric alkylation of glycine Schiff base derivatives. rsc.org

Metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor is another powerful technique. For example, a dehydroamino acid derivative could be synthesized and then subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst to establish the stereocenter. researchgate.net Additionally, chiral N-heterocyclic carbene complexes of iridium have been shown to catalyze the enantioselective addition of nucleophiles to α-iminoesters, providing a route to enantioenriched α,α-disubstituted α-amino acid derivatives. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. In the context of this compound synthesis, microwave irradiation can be particularly beneficial for the synthesis of the key intermediate, 5,5-dimethylhydantoin. The Bucherer-Bergs reaction, a multicomponent reaction between a ketone (acetone), potassium cyanide, and ammonium (B1175870) carbonate, is a classic method for hydantoin (B18101) synthesis. researchgate.net Microwave irradiation has been shown to significantly reduce the reaction time for this transformation, often from hours to minutes, while maintaining high yields. ucl.ac.be

Similarly, the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization, can also be accelerated using microwave technology. nih.govbeilstein-journals.org This one-pot, two-step procedure from an amino acid to a hydantoin can be performed efficiently under microwave irradiation. nih.govbeilstein-journals.org The subsequent hydrolysis of the hydantoin to the desired ureido acid would then complete the synthesis.

Novel Synthetic Routes and Precursors

The development of novel synthetic routes often focuses on improving efficiency, sustainability, and access to a wider range of molecular diversity. This section discusses chemo-enzymatic strategies and multicomponent reactions as innovative approaches to the synthesis of this compound.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. A key application in the synthesis of α-amino acids is the enzymatic hydrolysis of hydantoins. nih.gov Racemic 5,5-dimethylhydantoin, synthesized chemically, can be subjected to enantioselective enzymatic hydrolysis using a hydantoinase. This enzyme selectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoylamino acid. This process can be coupled with a racemase that continuously converts the unreacted hydantoin enantiomer to the reactive one, leading to a dynamic kinetic resolution and a high yield of the desired enantiomerically pure product. mdpi.com

The resulting enantiopure N-carbamoyl-α-amino acid is the target molecule, this compound. This chemo-enzymatic approach is a powerful method for producing enantiomerically pure α,α-disubstituted amino acids and their derivatives. nih.gov

Below is a table summarizing the key enzymes in this process:

| Enzyme | Function |

| Hydantoinase | Enantioselective hydrolysis of a hydantoin to an N-carbamoylamino acid. |

| Carbamoylase | Hydrolysis of an N-carbamoylamino acid to an amino acid. |

| Hydantoin racemase | Racemization of a hydantoin, allowing for dynamic kinetic resolution. |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov The Bucherer-Bergs reaction is a prime example of an MCR used for the synthesis of hydantoins. encyclopedia.pub For the synthesis of the precursor to this compound, this reaction would involve the one-pot condensation of acetone, potassium cyanide, and ammonium carbonate to yield 5,5-dimethylhydantoin. researchgate.netucl.ac.be

The Ugi and Passerini reactions are other prominent MCRs that can be utilized to generate highly substituted amino acid derivatives. nih.gov While not directly producing the target molecule, these reactions can be designed to create complex scaffolds that could be further elaborated to yield this compound. The efficiency and atom economy of MCRs make them attractive for the rapid generation of libraries of compounds for drug discovery and other applications. nih.gov

Here is a comparison of relevant multicomponent reactions:

| Reaction | Reactants | Product |

| Bucherer-Bergs | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | Hydantoin |

| Ugi | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini | Ketone/Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

Derivatization and Functionalization of the Core Scaffold

The this compound structure serves as a core scaffold that can be chemically modified to explore its properties and potential applications. Derivatization allows for the fine-tuning of its biological activity and enables its detection and study in various systems.

Structure-Activity Relationship (SAR) studies are crucial for understanding how molecular structure correlates with biological function. For this compound, analogs can be synthesized by modifying three main positions: the carbamoyl (B1232498) group, the carboxylic acid, or the methyl groups on the α-carbon.

The synthesis of α,α-disubstituted amino acids is a field of growing interest, as the additional α-substituent restricts the conformational freedom of the peptide backbone. nih.gov Analogs of the parent amine, 2-amino-2-methylpropanoic acid, have been synthesized to probe biological systems. For example, fluorinated analogs such as (R)- and (S)-2-amino-3-fluoro-2-methylpropanoic acid have been developed as potential radioligands for PET imaging, demonstrating how scaffold modification can impart specific functions. nih.gov The synthesis of various N-carbamoyl amino acid adducts with different substituents allows for systematic studies on how these changes affect their chemical stability and biological interactions. nih.govtandfonline.com The irreversible nature of carbamoylation can alter the charge and structure of the parent molecule, which is a key consideration in designing analogs for SAR studies. nih.gov

To visualize and track this compound within biological systems, spectroscopic probes or affinity tags can be covalently attached. Common strategies include fluorescent labeling and biotinylation.

Fluorescent Labeling: A fluorescent dye can be attached to the molecule, typically by reacting an activated fluorophore with the primary amine of the parent amino acid before the carbamoylation step, or potentially by modifying the carbamoyl or carboxyl groups. A variety of fluorophores are available for this purpose. researchgate.net For example, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be reacted with amino acids to produce fluorescent derivatives. nih.gov The synthesis is often straightforward, involving the reaction of the amino acid with the dye under mild basic conditions. nih.gov

Biotinylation: Biotin is a high-affinity tag that can be used for purification and detection via its strong interaction with streptavidin. Biotinylation of the core structure can be achieved by reacting the parent amino acid with an activated form of biotin, such as biotin-p-nitrophenyl ester (biotin-ONp) or an N-hydroxysuccinimide (NHS) ester of biotin. wikipedia.orgresearchgate.net This process, which targets primary amine groups, creates a stable amide bond, resulting in a biotin-tagged version of the molecule. nih.gov

Table 2: Methods for Attaching Probes and Tags

| Tag Type | Reagent Example | Target Functional Group | Purpose | Citations |

|---|---|---|---|---|

| Fluorescent Probe | NBD-Cl, Coumarin-NHS ester | Primary Amine | Fluorescence imaging, real-time tracking | researchgate.netnih.gov |

| Affinity Tag | Biotin-NHS ester, Biotin-ONp | Primary Amine | Purification, detection (e.g., Western blot) | wikipedia.orgresearchgate.netnih.gov |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and predicting outcomes.

The key synthetic step, carbamoylation, proceeds through distinct intermediates depending on the reagents used. When an isocyanate reacts with the carboxylic acid group of an amino acid, the reaction is believed to proceed through an unstable mixed carboxylic-carbamic anhydride (B1165640) intermediate. researchgate.net This intermediate subsequently undergoes decarboxylation to yield the final amide product. researchgate.netnih.gov

The more common reaction between an isocyanate and the amino group of the amino acid is a direct nucleophilic addition. researchgate.net The kinetics of consecutive isocyanate reactions have been studied, showing that carbamate (B1207046) (urea) formation is often the dominant initial step, but subsequent reactions can lead to other products like allophanates, especially if the isocyanate is in excess. rsc.org When urea (B33335) is the carbamoylating agent, the mechanism involves the formation of isocyanic acid in equilibrium, which is the true electrophile that reacts with the nucleophilic amino group. ionsource.comresearchgate.net In some specialized cases, radical mechanisms have also been proposed, involving the generation of α-aminoalkyl radicals as key intermediates in C-H carbamoylation reactions. nih.gov

Computational chemistry provides powerful tools for elucidating reaction mechanisms, complementing experimental findings. rsc.org Methods like Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) are used to model reaction pathways, calculate activation energies, and analyze the structures of transition states. nih.govuab.cat

For reactions involving isocyanates, computational studies have been used to investigate the mechanism of imide formation from isocyanates and anhydrides, identifying the key catalytic cycle. tue.nl Modeling has also been applied to the thermal decomposition of carbamates to produce isocyanates, a key non-phosgene synthetic route. researchgate.netmdpi.com Such models help in determining kinetic parameters and optimizing reactor design for industrial-scale synthesis. researchgate.net Furthermore, computational studies have been performed on the carbamate adducts of other amino acids to investigate their stability and interaction with biological targets, such as receptors. nih.gov These molecular dynamics and free energy calculations provide atomistic insight into how carbamoylation affects molecular recognition and binding affinity. nih.govfrontiersin.org

Elucidation of Biochemical and Biological Roles in Model Systems

Metabolic Intermediacy and Analogous Biochemical Functions

The potential role of 2-(Carbamoylamino)-2-methylpropanoic acid as a metabolic intermediate is primarily inferred from its structural similarity to known metabolites in pyrimidine (B1678525) and amino acid catabolism.

Investigation of Association with Pyrimidine Catabolic Pathways

The catabolism of pyrimidines, such as uracil (B121893) and thymine, proceeds through a reductive pathway, yielding β-amino acids. A key step in this pathway is the hydrolysis of N-carbamoyl-β-amino acids by the enzyme β-ureidopropionase (EC 3.5.1.6). This enzyme catalyzes the conversion of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid to β-alanine and β-aminoisobutyric acid, respectively, along with the release of ammonia (B1221849) and carbon dioxide. nih.govmedlineplus.govnih.govmedlineplus.govwikipedia.org

Given that this compound is an N-carbamoyl derivative of an α-amino acid, its direct involvement as a primary intermediate in the canonical pyrimidine degradation pathway is not established. The pathway explicitly involves β-ureido compounds. However, the substrate promiscuity of some amidohydrolases could potentially allow for the processing of structurally similar compounds. For instance, β-ureidopropionase from the aerobic bacterium Pseudomonas putida has been shown to hydrolyze various N-carbamoyl-α-amino acids, albeit with varying efficiencies. nih.gov This suggests that under certain biological contexts or in specific organisms, an enzyme with similar broad specificity might interact with this compound.

A deficiency in the human enzyme β-ureidopropionase, encoded by the UPB1 gene, leads to the accumulation and excretion of N-carbamyl-beta-aminoisobutyric acid and N-carbamyl-beta-alanine. medlineplus.govmedlineplus.gov This highlights the critical role of this enzymatic step in pyrimidine catabolism. While not directly implicating this compound, it underscores the importance of N-carbamoyl-amino acid hydrolysis in metabolic homeostasis.

Relationship to Amino Acid Metabolic Pathways

The metabolism of amino acids primarily involves transamination and deamination reactions to separate the amino group from the carbon skeleton. nih.govyoutube.com The resulting carbon skeletons can then enter central metabolic pathways for energy production or biosynthesis. nih.govnih.gov The structural core of this compound is α-aminoisobutyric acid (AIB), a non-proteinogenic amino acid. AIB itself is known to be relatively metabolically inert in many organisms.

The carbamoyl (B1232498) group attached to the alpha-amino group of AIB suggests a potential link to the "hydantoinase process," a biocatalytic method used for the production of optically pure amino acids. creative-proteomics.comtargetmol.com This process involves the hydrolysis of a 5-monosubstituted hydantoin (B18101) by a hydantoinase to an N-carbamoyl-α-amino acid, which is then hydrolyzed by a carbamoylase to the corresponding free α-amino acid. targetmol.com Therefore, this compound could theoretically be an intermediate in the enzymatic production of α-aminoisobutyric acid from a corresponding hydantoin precursor.

Enzymatic Interactions and Mechanistic Kinetics

The interaction of this compound with enzymes is predicted based on the known substrate specificities of carbamoylases and hydantoinases.

Substrate Specificity and Affinity of Relevant Enzymes (e.g., Carbamoylases, Hydantoinases)

Carbamoylases (N-carbamoyl-amino-acid amidohydrolases) are a class of enzymes that exhibit stereospecificity for either D- or L-N-carbamoyl-amino acids. stenutz.eu For example, N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) from Comamonas sp. E222c hydrolyzes various N-carbamoyl-D-amino acids but does not act on their L-enantiomers or on N-carbamoyl-β-alanine. hmdb.ca The substrate specificity of these enzymes is often broad, accommodating a range of aliphatic and aromatic side chains. medlineplus.gov

The β-ureidopropionase from Pseudomonas putida IFO 12996 demonstrates a particularly broad substrate range, hydrolyzing not only β-ureidopropionate but also γ-ureido-n-butyrate and several N-carbamoyl-L-α-amino acids. nih.gov The kinetic parameters for some of these substrates have been determined, as shown in the table below.

| Substrate | Km (mM) | Vmax (U/mg) |

| β-Ureidopropionate | 3.74 | 4.12 |

| γ-Ureido-n-butyrate | 11.6 | 19.4 |

| N-Carbamoylglycine | 0.68 | 0.0914 |

| N-Carbamoyl-L-alanine | 1.56 | 1.00 |

| N-Carbamoyl-L-serine | 75.1 | 3.78 |

| N-Carbamoyl-DL-α-amino-n-butyrate | 2.81 | 1.08 |

| Data from a study on β-ureidopropionase from Pseudomonas putida IFO 12996. nih.gov |

While specific kinetic data for this compound are not available in the reviewed literature, the data for N-carbamoyl-L-alanine and N-carbamoyl-DL-α-amino-n-butyrate suggest that α-substituted N-carbamoyl amino acids can be recognized as substrates by certain amidohydrolases. The presence of the additional methyl group at the α-carbon in this compound would likely influence its binding affinity and the rate of catalysis.

Hydantoinases (dihydropyrimidinases) catalyze the ring-opening of dihydropyrimidines and hydantoins. nih.gov Their involvement would be in the formation of N-carbamoyl-amino acids from hydantoin precursors, rather than the direct hydrolysis of the N-carbamoyl group itself.

Allosteric Modulation Studies

There is no information available in the searched literature regarding allosteric modulation studies specifically involving this compound. Allosteric regulation is a known mechanism for some enzymes in related pathways, such as carbamoyl-phosphate synthetase I, which is allosterically activated by N-acetylglutamate. However, no such studies have been reported for the compound of interest.

Molecular Recognition and Binding Studies

Protein-Ligand Interaction Analysis in Recombinant and Cellular Models (In Vitro)

Detailed investigations into the direct binding of this compound with specific protein targets are not extensively documented in the currently available scientific literature. However, the principles of such interactions can be inferred from studies on structurally related molecules. For instance, the binding of various small molecules to serum albumins, such as bovine serum albumin (BSA), is a common model for understanding drug-protein interactions. These studies often employ techniques like circular dichroism and fluorescence spectroscopy to characterize the binding events.

In a typical scenario, the interaction between a ligand and a protein like BSA can lead to conformational changes in the protein's secondary structure. These changes, along with the binding affinity, can be quantified. For example, studies on benzofuran (B130515) derivatives binding to BSA have shown that even small modifications to the ligand structure can significantly alter the binding mode and affinity, with dissociation constants (kD) varying from nanomolar to micromolar ranges. mdpi.com The binding can occur in different pockets of the protein, sometimes involving key amino acid residues like tryptophan, which can be monitored by fluorescence quenching experiments. mdpi.comresearchgate.net

While specific data for this compound is not available, a hypothetical interaction with a protein target would be governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The carbamoyl and carboxylic acid moieties of the compound would be expected to participate in hydrogen bonding with polar residues on the protein surface or within a binding pocket.

Table 1: Hypothetical Protein-Ligand Interaction Parameters

| Parameter | Description | Hypothetical Value/Observation |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of the ligand-protein interaction. | To be determined experimentally. |

| Stoichiometry | The molar ratio of ligand to protein in the complex. | To be determined experimentally. |

| Thermodynamic Parameters | Changes in enthalpy (ΔH) and entropy (ΔS) upon binding, revealing the driving forces of the interaction. | To be determined by techniques like Isothermal Titration Calorimetry (ITC). |

| Conformational Changes | Alterations in the secondary or tertiary structure of the protein upon ligand binding. | Could be monitored by Circular Dichroism (CD) or NMR spectroscopy. |

This table is illustrative and based on general principles of protein-ligand interactions, as specific data for this compound is not available.

Structural Basis of Interactions (e.g., X-ray Crystallography of Enzyme-Ligand Complexes, if applicable)

There are no publicly available X-ray crystallography structures of this compound in complex with any protein or enzyme. X-ray crystallography is a powerful technique that provides atomic-level detail of how a ligand binds to its target. Such a structure would reveal the precise orientation of the ligand in the binding site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.

The process of obtaining such a structure involves co-crystallizing the protein with the ligand and then diffracting X-rays through the resulting crystal. The diffraction pattern is then used to calculate the electron density map and build an atomic model of the complex. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity. For example, the crystal structure of metalloenzymes with their ligands has been instrumental in the development of various therapeutic agents. mdpi.com

Table 2: Hypothetical Crystallographic Data for a Protein-Ligand Complex

| Parameter | Description | Hypothetical Value |

| Resolution (Å) | The level of detail in the crystal structure. Lower values indicate higher resolution. | 1.5 - 3.0 Å |

| Space Group | The symmetry of the crystal lattice. | e.g., P212121 |

| Unit Cell Dimensions (Å) | The dimensions of the basic repeating unit of the crystal. | a, b, c, α, β, γ |

| Key Interacting Residues | The amino acids in the protein that form direct contacts with the ligand. | e.g., Arg, Asp, Tyr |

| Hydrogen Bonds | The number and geometry of hydrogen bonds between the ligand and the protein. | To be determined. |

This table represents typical data obtained from an X-ray crystallography experiment and is for illustrative purposes only, as no such data exists for this compound.

Application as a Chemical Probe in Biological Systems (Non-Clinical)

Use in Cell-Free Biochemical Assays

Information regarding the specific use of this compound in cell-free biochemical assays is not found in the reviewed scientific literature. Chemical compounds are frequently used in such assays to study the function and inhibition of enzymes or the binding to receptors in a controlled environment, free from the complexities of a living cell.

For instance, in an enzyme inhibition assay, the compound would be tested for its ability to reduce the activity of a specific enzyme. The potency of the inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such assays are fundamental in the early stages of drug discovery and for understanding metabolic pathways. For example, various compounds are screened for their ability to inhibit enzymes like α-glucosidase and α-amylase in the context of diabetes research. nih.gov

Table 3: Hypothetical Data from a Cell-Free Biochemical Assay

| Assay Type | Target | Parameter Measured | Hypothetical Result |

| Enzyme Inhibition Assay | e.g., a specific hydrolase or kinase | IC50 | To be determined. |

| Receptor Binding Assay | e.g., a G-protein coupled receptor | Ki (inhibition constant) | To be determined. |

| Protein-Protein Interaction Assay | e.g., disruption of a specific complex | EC50 (half-maximal effective concentration) | To be determined. |

This table illustrates the types of data that could be generated from biochemical assays. Specific data for this compound is not available.

Incorporation into Biomimetic Systems

There is no available research detailing the incorporation of this compound into biomimetic systems. Biomimetic systems are artificial systems designed to mimic natural biological processes, materials, or structures. nih.gov They are used in a wide range of applications, from drug delivery to catalysis. nih.govnih.gov

In the context of drug delivery, for example, molecules can be incorporated into biomimetic carriers like liposomes or polymer nanoparticles to improve their stability, solubility, and targeted delivery. nih.gov Another application of biomimetics is in the creation of synthetic receptors or enzymes, where a small molecule might be used as a building block or a template to create a binding site that mimics a natural protein. The development of biomimetic systems often relies on a deep understanding of molecular interactions, which can be elucidated through techniques like X-ray crystallography. mdpi.com

Table 4: Potential Applications in Biomimetic Systems

| Biomimetic System | Potential Role of the Compound | Desired Outcome |

| Self-Assembled Monolayers (SAMs) | As a component to control surface properties or direct molecular recognition. | To create surfaces that can selectively bind to specific biomolecules. |

| Artificial Enzyme Design | As a catalytic or recognition moiety within a synthetic scaffold. | To create a novel catalyst for a specific chemical transformation. |

| Biomimetic Sensors | As a recognition element that generates a signal upon binding to a target analyte. | To develop a highly sensitive and selective biosensor. |

This table outlines hypothetical applications, as there is no specific information on the use of this compound in biomimetic systems.

Advanced Analytical and Spectroscopic Methodologies for Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy provides detailed insights into the molecular structure and connectivity of "2-(Carbamoylamino)-2-methylpropanoic acid."

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of "this compound." While standard 1D ¹H and ¹³C NMR provide fundamental information, more advanced techniques offer deeper insights.

1D NMR Spectroscopy: The ¹H NMR spectrum of 2-methylpropanoic acid, a related structure, shows distinct signals for the methyl and methine protons, with their integrations (6:1 ratio) and splitting patterns confirming the basic structure. docbrown.infodocbrown.info The carboxyl proton typically appears as a broad singlet. docbrown.info Similarly, the ¹³C NMR spectrum of 2-methylpropanoic acid displays three distinct signals, corresponding to the two equivalent methyl carbons, the tertiary carbon, and the carboxyl carbon, confirming the carbon framework of the molecule. docbrown.info For "this compound," additional resonances corresponding to the carbamoyl (B1232498) group protons would be expected.

| Proton Environment (¹H NMR) | Expected Chemical Shift (ppm) | Splitting Pattern |

| (CH₃)₂-C | ~1.2-1.5 | Singlet |

| -NH₂ (Carbamoyl) | ~5.0-7.0 | Broad Singlet |

| -NH- (Amino) | ~6.0-8.0 | Singlet |

| -COOH | ~10.0-13.0 | Broad Singlet |

| Carbon Environment (¹³C NMR) | Expected Chemical Shift (ppm) |

| (CH₃)₂ -C | ~20-30 |

| (CH₃)₂-C | ~50-60 |

| C =O (Carboxylic Acid) | ~170-180 |

| C =O (Carbamoyl) | ~155-165 |

Note: Expected chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the "this compound" molecule. For instance, an HMBC experiment would show correlations between the protons of the methyl groups and the quaternary carbon, as well as the carboxyl carbon, definitively establishing the isobutyric acid core and its connection to the carbamoylamino group. The application of 2D NMR is crucial for elucidating the detailed structure of complex organic molecules. mdpi.com

Solid-State NMR (ssNMR) Spectroscopy: For studying "this compound" in its solid form, ssNMR can provide information about its crystalline structure, polymorphism, and intermolecular interactions. mdpi.comrsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state. rsc.org This can be particularly useful for characterizing different solid forms or for studying the compound when incorporated into a larger assembly. mdpi.com

Isotopic Labeling: Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, is a powerful tool used in conjunction with NMR to probe specific sites within a molecule. sigmaaldrich.comnih.gov For "this compound," selective ¹³C labeling of the carbonyl carbons or ¹⁵N labeling of the nitrogen atoms would allow for highly sensitive and specific detection of these nuclei. sigmaaldrich.com This approach simplifies complex spectra and can be used to trace metabolic pathways or to study protein-ligand interactions if the molecule is used as a probe. nih.govnih.gov Various labeling strategies, including uniform and residue-specific labeling, can be employed depending on the research question. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of "this compound," allowing for the determination of its elemental composition with high confidence. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. nih.govnih.gov This provides valuable structural information. For a related compound, 2-methylpropanoic acid, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org For "this compound," key fragmentation pathways would likely involve:

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Loss of the carbamoyl group: Cleavage of the C-N bond, leading to the loss of CONH₂.

Cleavage of the isobutyric core: Fragmentation of the main carbon chain.

The fragmentation patterns observed in the mass spectrum of 2-methylpropanoic acid show prominent peaks corresponding to the loss of various fragments, which helps in identifying the structure. docbrown.inforesearchgate.net The analysis of these fragmentation patterns for "this compound" would allow for the confirmation of its structure and the identification of its different functional groups. mdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Decarboxylation |

| [M+H]⁺ | [M+H - CONH₂]⁺ | CONH₂ | Loss of carbamoyl group |

| [M+H]⁺ | [(CH₃)₂CHCO]⁺ | H₂NCONH₂ | Formation of isobutyryl cation |

Note: This table represents hypothetical fragmentation data for research purposes.

Since "this compound" contains a chiral center at the C2 position, chiroptical spectroscopy techniques are essential for determining its absolute configuration and assessing its enantiomeric purity. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Key chiroptical techniques include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

The data obtained from these techniques can be compared with theoretical calculations or with data from standards of known configuration to assign the absolute stereochemistry (R or S) of the enantiomers of "this compound."

Advanced Chromatographic and Separation Methodologies for Research Applications

Advanced chromatographic techniques are indispensable for the isolation, purification, and analysis of the enantiomers of "this compound" in a research setting.

Chiral chromatography is the most widely used method for separating the enantiomers of a racemic mixture. wikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

For "this compound," a variety of CSPs could be screened for optimal separation, including:

Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are broadly applicable and effective for a wide range of compounds.

Cyclodextrin-based CSPs: The enantiomers can form inclusion complexes with the chiral cavity of the cyclodextrin, leading to separation. sigmaaldrich.com

Pirkle-type CSPs: These are based on π-acid or π-base principles and can be effective for compounds with aromatic rings or other π-systems. nih.gov

The development of a successful chiral chromatography method allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

| Chiral Stationary Phase | Mobile Phase | Detection | Application |

| Cellulose-based | Hexane/Isopropanol | UV | Analytical and preparative separation |

| Amylose-based | Ethanol/Acetonitrile | UV/MS | High-throughput screening |

| Cyclodextrin-based | Aqueous buffers/Organic modifiers | UV | Enantiomeric purity assessment |

Note: This table provides examples of potential chromatographic conditions for research.

An alternative approach to chiral resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. libretexts.orglibretexts.org These diastereomers can then be separated by conventional chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the pure enantiomers. wikipedia.orgbeilstein-journals.org

Once an analytical-scale separation method has been developed, it can be scaled up to preparative chromatography to obtain larger quantities of the pure enantiomers of "this compound" for further research. beilstein-journals.org Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

The goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired purity of the collected fractions. The purified material can then be used for more extensive biological testing, structural studies, or as a reference standard. The purification of a crude product can also be achieved by techniques like refluxing in an appropriate solvent mixture followed by filtration. nih.gov

Microscopic and Biophysical Imaging Techniques in Research

The investigation into the nanoscale characteristics of this compound necessitates the use of high-resolution imaging techniques capable of visualizing individual molecules and their assemblies. Atomic Force Microscopy (AFM) and Electron Microscopy (EM) stand out as powerful tools for such analyses.

Atomic Force Microscopy (AFM) for Supramolecular Assembly and Interaction Visualization

Currently, there is a notable absence of publicly available scientific literature detailing the use of Atomic Force Microscopy (AFM) for the specific investigation of the supramolecular assembly and intermolecular interactions of this compound. While AFM is a potent technique for visualizing surface topography and molecular organization in real-time and in various environments, its application to this particular compound has not been documented in accessible research.

Electron Microscopy for Nanoscale Structural Analysis

Similarly, a comprehensive search of existing research reveals no studies that have employed Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), to conduct a nanoscale structural analysis of this compound. Although EM provides exceptional resolution for determining the morphology and crystalline structure of materials, its specific application to this compound remains unreported in the scientific domain.

Due to the lack of available research data, no data tables or detailed research findings can be presented at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic nature of a molecule. These calculations can predict a wide range of properties from the ground up.

Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of 2-(Carbamoylamino)-2-methylpropanoic acid. Such calculations would yield crucial information, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. From these fundamental properties, reactivity descriptors like electronegativity, chemical hardness, and electrophilicity can be derived, predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Electrostatic Potential | - | Maps regions of positive and negative charge. |

Quantum chemistry is also instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms, which are invaluable for confirming the molecule's structure. Simulating the UV-Vis spectrum through time-dependent DFT (TD-DFT) could provide insights into its electronic transitions.

Molecular Dynamics (MD) and Conformational Analysis

While quantum mechanics describes the electrons, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach is essential for understanding the conformational landscape and dynamic behavior of a flexible molecule like this compound.

The conformation of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. These simulations would reveal the most stable conformations in solution and the dynamics of conformational changes, providing a realistic picture of the molecule's behavior in a biological context.

Should this compound be investigated as a potential drug candidate, MD simulations of the compound bound to a target protein would be crucial. These simulations can assess the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This provides a dynamic view of the binding event that is not available from static docking models.

In Silico Structure-Activity Relationship (SAR) and Ligand Design

In silico SAR studies use computational models to correlate the structural features of molecules with their biological activity. If a set of analogues of this compound with known activities were available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. This data-driven approach accelerates the drug discovery process by prioritizing the synthesis of the most promising molecules.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of a biological target is unknown. nih.govdergipark.org.tr This approach focuses on identifying the essential structural features of a molecule, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are crucial for its biological activity. dergipark.org.trmdpi.com For "this compound," the key pharmacophoric features are derived from its constituent groups: the carboxylic acid and the urea (B33335) moiety.

The urea group is a particularly important pharmacophoric feature in many anticancer drugs, where it often acts as a hydrogen bond donor and acceptor, anchoring the molecule within the binding site of a target protein. mdpi.comnih.gov The carboxylic acid group, on the other hand, can act as a hydrogen bond acceptor or a negatively charged feature, depending on its protonation state.

In the context of ligand-based design, a pharmacophore model can be generated from a set of known active molecules that share a common scaffold, such as the ureido-carboxylic acid structure. This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. mdpi.comnih.gov For instance, a pharmacophore model for a series of ureido derivatives might specify the spatial arrangement of a hydrogen bond donor from the urea NH, a hydrogen bond acceptor from the urea carbonyl, and another hydrogen bond acceptor from the carboxylate group.

A study on N-acylglycino- and hippurohydroxamic acid derivatives, which share some structural similarities with ureido-carboxylic acids, led to the development of a three-featured pharmacophore model (one hydrogen bond acceptor and two hydrogen bond donors) that was successfully used to identify potential urease inhibitors through virtual screening. nih.gov This demonstrates the utility of pharmacophore models in discovering new bioactive molecules based on the features of known inhibitors.

Table 1: Key Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Role in Molecular Recognition |

| Hydrogen Bond Donor | Urea NH groups | Formation of hydrogen bonds with target protein |

| Hydrogen Bond Acceptor | Urea C=O group | Formation of hydrogen bonds with target protein |

| Hydrogen Bond Acceptor | Carboxylic acid C=O group | Formation of hydrogen bonds with target protein |

| Negatively Ionizable | Carboxylic acid OH group | Can form ionic interactions or hydrogen bonds |

| Hydrophobic | Methyl groups | Can engage in van der Waals interactions |

Target Prediction and Virtual Screening (Computational)

Target prediction and virtual screening are computational techniques used to identify potential biological targets for a given molecule and to screen large libraries of compounds against a specific target, respectively. nih.gov These methods are instrumental in the early stages of drug discovery, helping to prioritize compounds for experimental testing. eurekaselect.com

Target Prediction:

For a molecule like "this compound," target prediction algorithms would analyze its structural and chemical features to identify proteins it is likely to bind to. These predictions are often based on the principle of chemical similarity, where the molecule is compared to a database of known ligands with annotated biological activities. youtube.com Given the presence of the urea moiety, potential targets could include kinases, for which many urea-containing inhibitors have been developed, or enzymes like urease. mdpi.comnih.gov For example, a recent study leveraged machine learning and molecular docking to screen for new urease inhibitors, highlighting the importance of this enzyme as a target. nih.gov

Virtual Screening:

Virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, a pharmacophore model or the 2D/3D structure of "this compound" would be used to search for similar molecules in a database. nih.gov

In structure-based virtual screening, the 3D structure of a potential target protein is used to dock a library of compounds, including our molecule of interest. The docking process predicts the binding pose and affinity of the compound within the protein's active site. nih.govnih.gov For example, a study on phenyl-urea based molecules targeting Penicillin Binding Protein 4 (PBP4) used molecular docking to understand the binding interactions. The urea moiety was found to form crucial hydrogen bonds with the protein. nih.gov While this study was not on our specific compound, it illustrates how the ureido group can be critical for binding and how virtual screening can identify such interactions.

A hypothetical virtual screening workflow for "this compound" might involve:

Database Preparation: A large library of compounds, such as the ZINC database, is prepared for screening. nih.gov

Target Selection: Based on prediction methods or existing knowledge, a potential protein target is chosen.

Docking: The compound library is docked into the active site of the target protein.

Scoring and Ranking: Compounds are ranked based on their predicted binding affinity (docking score).

Filtering: The top-ranked compounds are further filtered based on properties like drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. mdpi.com

Table 2: Hypothetical Virtual Screening Results for a Ureido-Carboxylic Acid Scaffold

| Compound ID | Docking Score (kcal/mol) | Predicted Target | Key Interactions |

| ZINC123456 | -8.5 | Kinase A | H-bond with urea, salt bridge with carboxylate |

| ZINC789012 | -7.9 | Protease B | H-bond with urea, hydrophobic interaction with methyl groups |

| ZINC345678 | -7.2 | Urease | H-bond network involving urea and carboxylate |

Note: This table is illustrative and not based on actual experimental data for "this compound."

Supramolecular Chemistry and Self-Assembly Simulations

The urea group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net Specifically, the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea derivatives to self-assemble into well-defined one-dimensional or two-dimensional structures, such as tapes, ribbons, and sheets. researchgate.netacs.org The presence of the carboxylic acid group in "this compound" adds another layer of complexity and potential for hydrogen bonding interactions.

Computational simulations, particularly molecular dynamics (MD), are invaluable for studying the self-assembly process of such molecules. These simulations can provide atomic-level insights into the formation and stability of supramolecular structures. For instance, simulations can reveal how individual molecules come together to form larger aggregates and how factors like solvent and temperature affect the assembly process.

Studies on related ureido-containing molecules have shown their ability to form gels and other supramolecular structures. For example, the self-assembly of ureido-substituted diacetylenic compounds into organogels has been investigated, where the urea function acts as a structure-directing agent. acs.orgamanote.com The strong self-association of urea groups through hydrogen bonding is a key driver for the formation of these materials. acs.org

In the case of "this compound," simulations could explore how the interplay between the urea-urea hydrogen bonds and the carboxylic acid-carboxylic acid or urea-carboxylic acid interactions dictates the final supramolecular architecture. The gem-dimethyl groups on the alpha-carbon would also play a role, potentially influencing the packing and steric interactions within the assembly.

Table 3: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Interactions | Potential Application |

| 1D Tapes/Ribbons | Linear urea-urea hydrogen bonding | Nanofibers, conductive materials |

| 2D Sheets | Planar arrangement with inter-tape hydrogen bonding | Smart surfaces, sensors |

| Supramolecular Gels | Entangled network of fibrous aggregates | Drug delivery, tissue engineering |

Note: This table is based on the known behavior of similar ureido-carboxylic acid compounds.

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Probes

A significant leap in understanding the biological role of 2-(Carbamoylamino)-2-methylpropanoic acid will come from the development of bespoke chemical probes. These tools are essential for accurately identifying and validating its molecular targets and for visualizing its journey and interactions within cellular systems.

Fluorescent Probes: The synthesis of fluorescently-tagged derivatives of this compound will be a crucial step. These probes, incorporating fluorophores like nitrobenzoxadiazole (NBD), would allow for real-time imaging of the compound's uptake, distribution, and accumulation within living cells. nih.gov Such tools are invaluable for studying transport mechanisms and identifying specific cellular compartments where the compound is active.

Radiolabeled Analogs: The development of radiolabeled versions of this compound, for instance with isotopes like tritium (³H), offers a highly sensitive method for quantifying its uptake and metabolism in cells and tissues. nih.gov This technique can provide precise measurements of transport kinetics and metabolic fate, which are critical for understanding the compound's biochemical profile. nih.govresearcher.life

Photoaffinity Probes: To definitively identify the protein targets of this compound, photoaffinity labeling is a powerful technique. This involves creating a derivative of the compound that includes a photoreactive group. cell.com Upon exposure to UV light, this probe will form a covalent bond with its binding partners, allowing for their isolation and identification using techniques like mass spectrometry. cell.comeuropeanreview.org This approach can help to deconvolve the compound's mechanism of action by pinpointing its direct molecular interactions. nih.govnih.gov

| Probe Type | Application in this compound Research | Key Information Gained |

| Fluorescent Probes | Real-time imaging of cellular uptake and distribution. | Subcellular localization, transport dynamics. |

| Radiolabeled Analogs | Quantitative analysis of cellular uptake and metabolism. | Transport kinetics, metabolic pathways. |

| Photoaffinity Probes | Covalent labeling and identification of protein targets. | Direct molecular binding partners, mechanism of action. |

Exploration in Novel Biochemical and Cellular Model Systems (Non-Clinical)

To gain a more physiologically relevant understanding of the effects of this compound, research is expected to move beyond traditional 2D cell cultures to more complex and representative model systems.

3D Cell Cultures: Three-dimensional (3D) cell culture systems, such as spheroids, more accurately mimic the in-vivo microenvironment, including cell-cell and cell-matrix interactions. nih.govamericanlaboratory.comwikipedia.org Investigating the effects of this compound in 3D cultures can provide more realistic insights into its impact on cellular functions compared to monolayer cultures. nih.govjove.com

Organoid Models: The use of organoids, which are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of specific organs, represents a significant advancement. sochob.clbroadinstitute.org For instance, intestinal or liver organoids could be employed to study the metabolism and transport of this compound in a context that closely mirrors human physiology. sochob.clmdpi.comnih.govfrontiersin.org These models are particularly valuable for investigating tissue-specific effects and metabolic pathways. mdpi.comnih.gov

| Model System | Relevance for this compound Research | Potential Findings |

| 3D Cell Cultures | More accurately reflects the in-vivo cellular environment. | More physiologically relevant cellular responses. |

| Organoid Models | Mimics the structure and function of human organs. | Tissue-specific metabolism, transport, and effects. |

Advanced Computational Modeling for Mechanism Discovery

In silico approaches are becoming indispensable for predicting and understanding the molecular interactions of novel compounds. Advanced computational modeling will play a pivotal role in elucidating the mechanism of action of this compound.

Molecular Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to potential protein targets, such as amino acid transporters. nih.govbiorxiv.orgnih.govresearchgate.net By computationally screening the compound against libraries of protein structures, researchers can generate hypotheses about its molecular targets that can then be experimentally validated. nih.govfrontiersin.org

Molecular Dynamics Simulations: To understand the dynamic nature of the interaction between this compound and its potential targets, molecular dynamics simulations are employed. nih.govnih.govacs.orgrsc.org These simulations can reveal how the compound affects the conformational changes of a protein, providing deeper insights into its mechanism of action at an atomic level. nih.govnih.govacs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org By synthesizing and testing a series of analogs of this compound, QSAR models can be developed to predict the activity of new derivatives and to identify the key structural features responsible for its biological effects. nih.govresearchgate.netelsevierpure.comacs.org

| Computational Method | Application to this compound | Predicted Outcomes |

| Molecular Docking | Prediction of binding to protein targets. | Potential protein targets and binding affinity. |

| Molecular Dynamics | Simulation of the dynamic interactions with targets. | Mechanistic insights into target modulation. |

| QSAR Modeling | Relating chemical structure to biological activity. | Identification of key structural features for activity. |

Integration with Systems Biology and Network Pharmacology Principles (Computational)

To comprehend the broader biological impact of this compound, it is essential to consider its effects within the context of complex biological networks. Systems biology and network pharmacology offer powerful computational frameworks for this purpose.

Systems Biology Approaches: By integrating data from genomics, proteomics, and metabolomics studies, systems biology can provide a holistic view of the cellular response to this compound. kaist.ac.krfrontiersin.orgnih.gov This approach can help to identify entire pathways and networks that are perturbed by the compound, moving beyond a single-target perspective. kaist.ac.krfrontiersin.orgnih.govresearchgate.net

Network Pharmacology: Network pharmacology analyzes the interactions between a compound, its targets, and the complex network of disease-related genes and proteins. creative-proteomics.com By constructing and analyzing these networks, it is possible to predict the polypharmacological effects of this compound, uncover potential off-target effects, and identify synergistic interactions with other molecules. This methodology is particularly useful for understanding the compound's effects at a systemic level.

| Approach | Focus in this compound Research | Potential Discoveries |

| Systems Biology | Integrated analysis of multi-omics data. | Identification of perturbed biological pathways and networks. |

| Network Pharmacology | Analysis of compound-target-disease networks. | Prediction of polypharmacology and systemic effects. |

Q & A

Q. What are the recommended safety protocols for handling 2-(Carbamoylamino)-2-methylpropanoic acid in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods or local exhaust ventilation to maintain airborne concentrations below recommended exposure levels .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered professionally .

- Emergency Measures: Ensure access to eye wash stations and emergency showers. Avoid eating, drinking, or applying cosmetics in labs .

- Storage: Store in labeled, airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizing agents) .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Stepwise Synthesis: Start with 2-methylpropanoic acid derivatives. Introduce the carbamoylamino group via nucleophilic substitution using urea or carbamoyl chloride under anhydrous conditions .

- Catalysis: Optimize yields using catalysts like DMAP (4-dimethylaminopyridine) in non-polar solvents (e.g., dichloromethane) at controlled temperatures (20–25°C) .

- Purification: Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy: Use H/C NMR to confirm structural integrity (e.g., peaks at δ 1.3 ppm for methyl groups and δ 6.5–7.5 ppm for amide protons) .

- Chromatography: HPLC with a C18 column (UV detection at 210 nm) assesses purity (>98%) and identifies trace impurities .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 174.1 [M+H]) .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound batches?

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to detect common byproducts like unreacted precursors (e.g., 2-methylpropanoic acid) or hydrolysis products .

- Quantitative Analysis: Calibrate against reference standards (e.g., EP/JP pharmacopeial guidelines) with a detection limit of 0.1% w/w .

- Root-Cause Analysis: Investigate reaction conditions (e.g., pH, temperature) to correlate impurity formation with synthetic steps .

Q. What strategies optimize the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures (>150°C) and recommend storage at 2–8°C for long-term stability .

- pH Sensitivity: Use buffer systems (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis of the carbamoyl group .

- Solubility Studies: Measure solubility in DMSO (≥50 mg/mL) and aqueous buffers (<1 mg/mL) to guide formulation .

Q. How can reaction mechanisms be elucidated to improve the yield of this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to track carbonyl group formation (1700–1750 cm) .

- Computational Modeling: Use DFT (Density Functional Theory) to simulate transition states and identify rate-limiting steps (e.g., carbamoylation) .

- Byproduct Minimization: Adjust stoichiometry (1.2:1 molar ratio of carbamoylating agent to precursor) and use inert atmospheres (N) to suppress oxidation .

Q. What is the role of this compound as an intermediate in drug development?

Methodological Answer:

- Peptide Synthesis: Serve as a backbone modifier in peptidomimetics to enhance metabolic stability .

- Enzyme Inhibition: Screen against target enzymes (e.g., proteases) using fluorescence-based assays (IC values reported in µM ranges) .

- In Vivo Studies: Evaluate pharmacokinetics in rodent models via LC-MS/MS to measure plasma half-life and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.